molecular formula C11H12ClF2N3 B1476471 4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine CAS No. 1994544-10-3

4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine

Cat. No.: B1476471
CAS No.: 1994544-10-3
M. Wt: 259.68 g/mol
InChI Key: WQMSMMHBRXYHMZ-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H12ClF2N3 and its molecular weight is 259.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Electronic Studies

  • Pyrimidine derivatives, including compounds similar to 4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine, have been extensively studied for their structural parameters, electronic properties, and potential in nonlinear optical (NLO) applications. These studies utilize density functional theory (DFT) and time-dependent DFT (TDDFT) to explore the molecular electronic potential, natural population analysis, and NLO properties. The findings suggest that these compounds exhibit significant NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).

Synthesis and Characterization

  • The synthesis and characterization of pyrimidine derivatives have been a focus of research, leading to the development of novel methods for constructing heterocyclic systems. These studies provide insights into the reactions and structural analysis of pyrimidine-based compounds, contributing to the understanding of their chemical properties and potential applications in creating new materials and drugs (Kou & Yang, 2022).

Biological Activity

  • Research on pyrimidine derivatives also extends to their biological activities, including antimicrobial and anticancer properties. Synthesis and evaluation of novel pyrimidines have shown potential as therapeutic agents, indicating the importance of structural modifications in enhancing biological activity and specificity (Rahmouni et al., 2016).

Optical Properties

  • The optical properties of pyrimidine derivatives have been studied, revealing their potential as pH sensors and in luminescent applications. These compounds exhibit solvatochromism and can undergo dramatic color changes and luminescence switching upon protonation, demonstrating their utility in sensor technology and materials science (Hadad et al., 2011).

Mechanism of Action

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2N3/c12-8-5-9(16-10(15-8)7-1-2-7)17-4-3-11(13,14)6-17/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMSMMHBRXYHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
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4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
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4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
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4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
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4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
Reactant of Route 6
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4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.